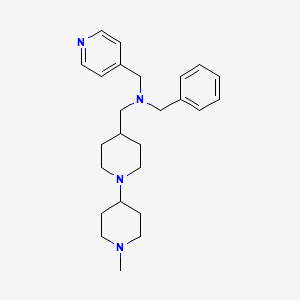![molecular formula C15H22FNO2 B4982207 4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)
4-[5-(4-fluorophenoxy)pentyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-fluorophenoxy)pentyl]morpholine, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995. It is classified as a Schedule I drug in the United States and is known for its psychoactive effects. Despite its legal status, JWH-018 has gained popularity as a recreational drug and has been linked to several adverse health effects. However, its potential as a research tool in the field of neuroscience cannot be ignored.
作用機序
4-[5-(4-fluorophenoxy)pentyl]morpholine acts as a potent agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily located in the brain and central nervous system. Activation of the CB1 receptor by 4-[5-(4-fluorophenoxy)pentyl]morpholine leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes. 4-[5-(4-fluorophenoxy)pentyl]morpholine also has a high affinity for the CB2 receptor, which is primarily located in the immune system. However, the physiological significance of CB2 receptor activation by 4-[5-(4-fluorophenoxy)pentyl]morpholine is not well understood.
Biochemical and Physiological Effects:
4-[5-(4-fluorophenoxy)pentyl]morpholine has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4-[5-(4-fluorophenoxy)pentyl]morpholine can inhibit the release of various neurotransmitters, including glutamate, GABA, and dopamine. In vivo studies in rodents have shown that 4-[5-(4-fluorophenoxy)pentyl]morpholine can produce a range of behavioral effects, including hypothermia, analgesia, and catalepsy. 4-[5-(4-fluorophenoxy)pentyl]morpholine has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
4-[5-(4-fluorophenoxy)pentyl]morpholine has several advantages as a research tool. It is a potent agonist of the CB1 receptor and has a high affinity for the CB2 receptor, which makes it a useful tool for studying the endocannabinoid system. 4-[5-(4-fluorophenoxy)pentyl]morpholine is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4-[5-(4-fluorophenoxy)pentyl]morpholine has several limitations as a research tool. It has a high binding affinity for the CB1 receptor, which can lead to non-specific effects. 4-[5-(4-fluorophenoxy)pentyl]morpholine is also known to have psychoactive effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 4-[5-(4-fluorophenoxy)pentyl]morpholine. One area of research is to study the effects of 4-[5-(4-fluorophenoxy)pentyl]morpholine on the endocannabinoid system in various disease states, such as chronic pain, anxiety, and depression. Another area of research is to study the effects of 4-[5-(4-fluorophenoxy)pentyl]morpholine on other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, research is needed to develop more selective agonists of the CB1 receptor that do not have psychoactive effects.
Conclusion:
In conclusion, 4-[5-(4-fluorophenoxy)pentyl]morpholine is a synthetic cannabinoid that has gained popularity as a recreational drug. However, its potential as a research tool in the field of neuroscience cannot be ignored. 4-[5-(4-fluorophenoxy)pentyl]morpholine is a potent agonist of the CB1 receptor and has been used to study the endocannabinoid system. Despite its advantages as a research tool, 4-[5-(4-fluorophenoxy)pentyl]morpholine has several limitations, including non-specific effects and psychoactive effects. Future research on 4-[5-(4-fluorophenoxy)pentyl]morpholine should focus on studying its effects in various disease states and developing more selective agonists of the CB1 receptor.
合成法
4-[5-(4-fluorophenoxy)pentyl]morpholine is synthesized from naphthalene or 2-methylnaphthalene. The first step involves the halogenation of naphthalene or 2-methylnaphthalene to form 1-bromo or 1-chloro derivatives. The 1-bromo or 1-chloro derivatives are then reacted with 1-pentanol to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride. The alcohol is then reacted with morpholine and a fluorobenzene derivative in the presence of a Lewis acid catalyst to form 4-[5-(4-fluorophenoxy)pentyl]morpholine.
科学的研究の応用
4-[5-(4-fluorophenoxy)pentyl]morpholine has been used as a research tool in the field of neuroscience to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates a variety of physiological processes, including pain, mood, appetite, and memory. 4-[5-(4-fluorophenoxy)pentyl]morpholine is a potent agonist of the cannabinoid receptor CB1, which is the primary receptor of the endocannabinoid system. By studying the effects of 4-[5-(4-fluorophenoxy)pentyl]morpholine on CB1 receptors, researchers can gain insight into the role of the endocannabinoid system in various physiological processes.
特性
IUPAC Name |
4-[5-(4-fluorophenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c16-14-4-6-15(7-5-14)19-11-3-1-2-8-17-9-12-18-13-10-17/h4-7H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJMUKBYPQUUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)


![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)
![N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982159.png)


![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)
![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)


![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)